O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate
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Overview
Description
Phenithionate is a chemical compound with the molecular formula C19H15N3O3S. It is known for its bioactive properties, particularly in the field of anti-schistosomiasis research. The compound has been studied for its potential inhibitory effects on larval and adult schistosomes, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenithionate can be synthesized through a series of chemical reactions involving the coupling of various aromatic compounds. The synthesis typically involves the use of phenyl isothiocyanate and 4-nitroaniline as starting materials. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of phenithionate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenithionate undergoes various chemical reactions, including:
Oxidation: Phenithionate can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in phenithionate can be reduced to an amine group.
Substitution: Phenithionate can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its inhibitory effects on schistosomes, making it a potential anti-parasitic agent.
Medicine: Investigated for its potential use in developing drugs for treating schistosomiasis.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
Phenithionate exerts its effects primarily through the inhibition of key enzymes in schistosomes. The compound targets enzymes involved in the metabolic pathways of the parasite, leading to its death. The exact molecular targets and pathways are still under investigation, but it is believed that phenithionate disrupts the energy metabolism of the parasite .
Comparison with Similar Compounds
Phenithionate is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:
Phenyl isothiocyanate: Used as a starting material in the synthesis of phenithionate.
4-Nitroaniline: Another starting material used in the synthesis.
Sulfoxides and sulfones: Oxidation products of phenithionate.
Phenithionate stands out due to its specific inhibitory effects on schistosomes, making it a valuable compound in anti-parasitic research .
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
O-phenyl N-[4-(4-nitroanilino)phenyl]carbamothioate |
InChI |
InChI=1S/C19H15N3O3S/c23-22(24)17-12-10-15(11-13-17)20-14-6-8-16(9-7-14)21-19(26)25-18-4-2-1-3-5-18/h1-13,20H,(H,21,26) |
InChI Key |
APHVAXJCHYGZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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